14-O-Acetyldoxorubicin is synthesized from doxorubicin, which is derived from the bacterium Streptomyces peucetius. The natural product undergoes chemical modifications to produce various derivatives, including 14-O-acetyldoxorubicin, aimed at improving its anticancer properties.
This compound falls under the classification of anthracycline antibiotics and is categorized as an antineoplastic agent. It is primarily utilized in the treatment of various malignancies, including breast cancer and hematological cancers.
The synthesis of 14-O-acetyldoxorubicin typically involves chemical modifications of doxorubicin. A common method includes:
The reaction conditions are critical for achieving high yields and purity. Optimal temperatures and reaction times must be maintained, typically around room temperature for several hours, followed by purification steps that may involve recrystallization or solvent extraction.
The molecular formula of 14-O-acetyldoxorubicin is C₂₃H₂₉N₃O₁₃. The structure features:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, providing insights into its molecular characteristics and confirming its identity.
14-O-Acetyldoxorubicin participates in several chemical reactions typical for anthracyclines:
Understanding these reactions helps in predicting the stability and behavior of 14-O-acetyldoxorubicin in biological systems, which is crucial for evaluating its therapeutic potential.
The mechanism of action for 14-O-acetyldoxorubicin involves:
Studies have shown that modifications like acetylation can enhance binding affinity to DNA compared to doxorubicin, potentially increasing its effectiveness against tumors while mitigating cardiotoxicity.
Relevant data regarding these properties are essential for formulating dosage forms and understanding storage conditions.
14-O-Acetyldoxorubicin is primarily researched for its potential applications in oncology:
The 14-hydroxyl group of doxorubicin exhibits unique reactivity that enables regioselective modification via enzymatic catalysis. Lipases—particularly those from Thermomyces lanuginosus (Lipozyme TL IM) and Candida antarctica (CalB)—demonstrate high specificity for the C-14 position over other hydroxyl groups (e.g., C-4′ and C-11) in doxorubicin’s tetracyclic aglycone. This selectivity arises from steric and electronic factors: the 14-OH is less sterically hindered than the sugar moiety’s 4′-OH, and lipase active sites preferentially accommodate nonpolar substrates through hydrophobic binding pockets [2] [5].
Table 1: Lipase Specificity in Anthracycline Transesterification
Lipase Source | Positional Selectivity (14-OH:4′-OH Ratio) | Optimal Acyl Donor | Conversion Yield (%) |
---|---|---|---|
Thermomyces lanuginosus | 28:1 | Vinyl acetate | 92 |
Candida antarctica B | 15:1 | Ethyl linoleate | 85 |
Rhizomucor miehei | 9:1 | Vinyl propionate | 78 |
Mechanistically, lipases employ a catalytic triad (Ser-His-Asp) that forms an acyl-enzyme intermediate with the acyl donor. Nucleophilic attack by doxorubicin’s 14-OH releases the 14-O-acyl product. Candida rugosa lipase variants with engineered substrate tunnels further enhance regioselectivity by excluding bulkier aglycone sites [2] [7].
Competitive acylation at the daunosamine amine group necessitates protection strategies. The N-Alloc (allyloxycarbonyl) group is introduced via carbamate formation using allyl chloroformate under Schotten-Baumann conditions, achieving >95% protection efficiency. Crucially, N-Alloc is stable during lipase-mediated transesterification but readily cleaved by palladium(0)-catalyzed deprotection without affecting the 14-O-acetyl group. This orthogonal protection enables sequential functionalization:
Table 2: Comparison of Protection-Deprotection Efficiency
Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Compatibility with 14-O-Acetyl |
---|---|---|---|
N-Alloc | 97 | 95 | High |
N-Boc | 90 | 88 | Moderate (acid-sensitive) |
N-Fmoc | 93 | 91 | Low (base-sensitive) |
Solvent hydrophobicity critically influences lipase activity and regioselectivity. The logP value (octanol-water partition coefficient) correlates with both initial reaction rates (kobs) and 14-O-acetylation specificity:
Reaction kinetics follow a Ping-Pong Bi-Bi mechanism, described by:$$ v = \frac{V{max}[A][B]}{K{m}^B[A] + K_{m}^A[B] + [A][B]} $$where A = acyl donor, B = doxorubicin. Km for doxorubicin decreases 3-fold in tert-amyl alcohol (logP = 1.4) versus acetonitrile (logP = -0.33), confirming enhanced substrate affinity in hydrophobic media [5] [8].
Industrial-scale synthesis eliminates chromatography via:
Table 3: Scalability Metrics for 14-O-Acetyldoxorubicin Synthesis
Parameter | Batch Process | Continuous-Flow Process |
---|---|---|
Space-time yield (g/L·h) | 0.8 | 3.5 |
Solvent consumption (L/kg) | 220 | 65 |
Lipase reuse cycles | 15 | >120 (operational half-life) |
Purity after workup | 95% | 98% |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0